![molecular formula C22H31ClN4O B13811995 [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride CAS No. 67905-12-8](/img/structure/B13811995.png)
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a diethylamino group and a methyl group, while the other is attached to a phenacyl group and a trimethylammonium chloride moiety. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)-2-methylaniline. This involves treating the amine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenacyl chloride in an alkaline medium to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with trimethylamine to introduce the trimethylammonium chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts and elevated temperatures.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.
科学的研究の応用
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its vivid color and stability.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of colored plastics, textiles, and inks.
作用機序
The mechanism of action of [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes or proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
[4-[[4-(Diethylamino)phenyl]azo]benzyl]trimethylammonium chloride: Similar structure but lacks the methyl group on the aromatic ring.
[4-[[4-(Dimethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
The presence of the diethylamino group and the specific positioning of the methyl group in [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride confer unique electronic and steric properties, affecting its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific binding or reactivity profiles.
特性
CAS番号 |
67905-12-8 |
|---|---|
分子式 |
C22H31ClN4O |
分子量 |
403.0 g/mol |
IUPAC名 |
[2-[4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C22H31N4O.ClH/c1-7-25(8-2)20-13-14-21(17(3)15-20)24-23-19-11-9-18(10-12-19)22(27)16-26(4,5)6;/h9-15H,7-8,16H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
DKBLEALIIXWHPE-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



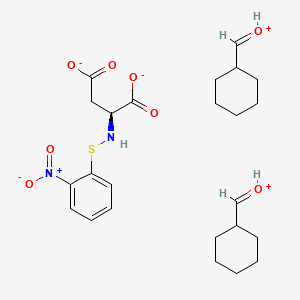
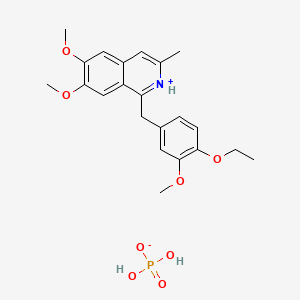
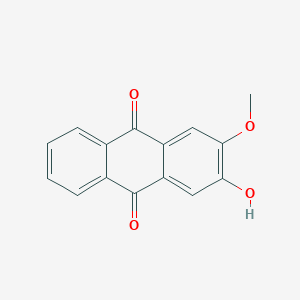
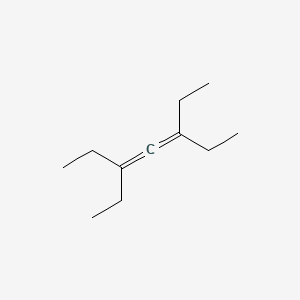
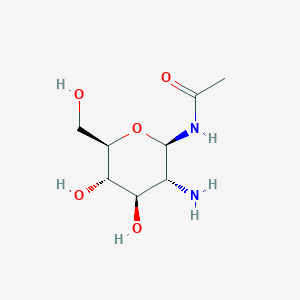

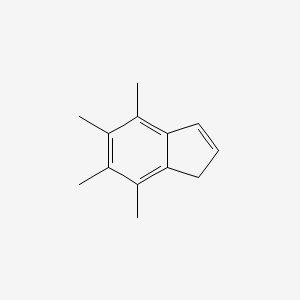

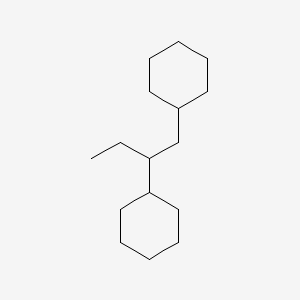
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
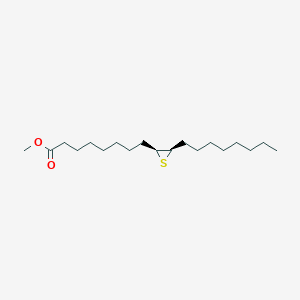
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
